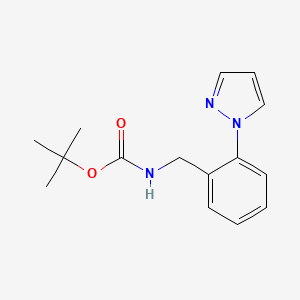
Tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrazole ring, and a benzyl moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(1H-pyrazol-1-yl)benzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or pyrazole derivatives.
Applications De Recherche Scientifique
Tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The pyrazole ring is known to interact with active sites of enzymes, while the benzyl moiety can enhance binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2-(1H-pyrazol-1-yl)methyl)phenylcarbamate
- Tert-butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate
- Tert-butyl 1-methyl-1H-imidazol-4-ylcarbamate
Uniqueness
Tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. The presence of both the pyrazole ring and benzyl group allows for versatile interactions in chemical and biological systems, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C15H19N3O2 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
tert-butyl N-[(2-pyrazol-1-ylphenyl)methyl]carbamate |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)16-11-12-7-4-5-8-13(12)18-10-6-9-17-18/h4-10H,11H2,1-3H3,(H,16,19) |
Clé InChI |
UQFIOBMBOPDPFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=CC=C1N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


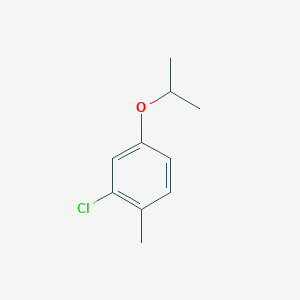
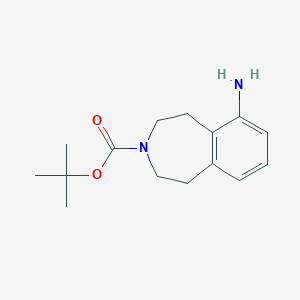
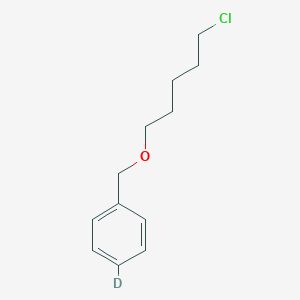
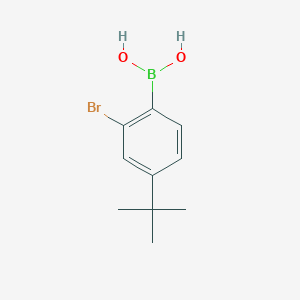
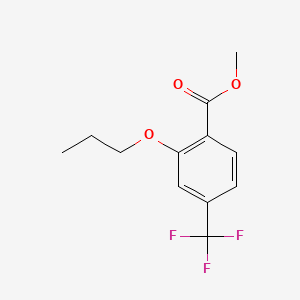
![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)
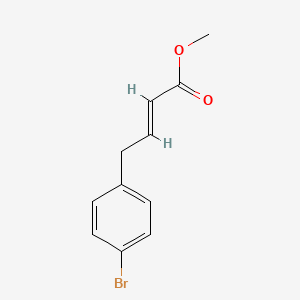
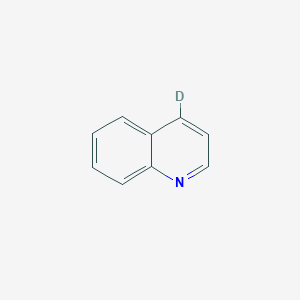
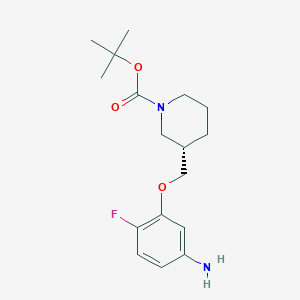
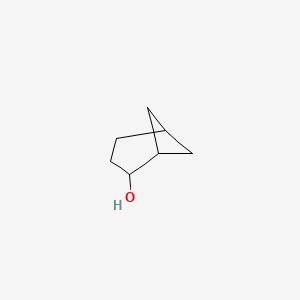
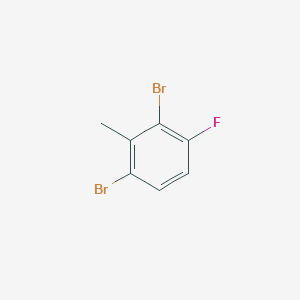
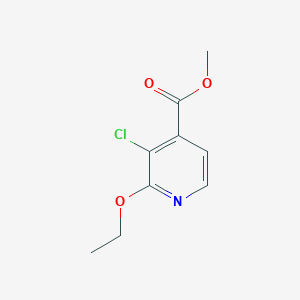
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)

